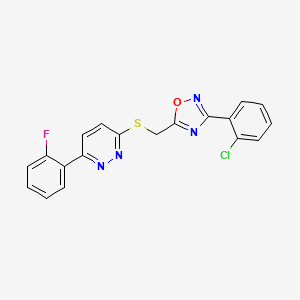
2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(piperidin-1-yl)quinazolin-4-yl)thio)-N-(m-tolyl)acetamide, also known as PTAC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Scientific Research Applications
Molecular Modeling and Synthesis
A study conducted by Sahar Mahmoud Abou-Seri et al. (2011) involved the molecular modeling study and synthesis of quinazolinone-arylpiperazine derivatives as potential α1-adrenoceptor antagonists. This research highlights the utility of these compounds in exploring new therapeutic agents, demonstrating their hypotensive activity in normotensive cats and α1-blocking activity in rats.
Antimicrobial Activity
Compounds bearing the piperidine and quinazolinone moieties have been assessed for their antimicrobial efficacy. For instance, N. M. Raghavendra et al. (2008) synthesized several quinazolin-4-one derivatives and investigated their antibacterial and antifungal activities, demonstrating the potential of these compounds in addressing microbial resistance.
Antitumor Evaluation
Research by M. Mohamed et al. (2016) on the synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds revealed that some derivatives exhibited broad-spectrum antitumor efficacy. This study underscores the potential of quinazolinone derivatives in cancer research and therapy.
Antihypertensive Agents
A study exploring the synthesis of piperidine derivatives with a quinazoline ring system for antihypertensive activity H. Takai et al. (1986) showed that certain compounds produced significant hypotension in spontaneously hypertensive rats. This indicates the relevance of these compounds in developing new antihypertensive medications.
properties
IUPAC Name |
N-(3-methylphenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c1-16-8-7-9-17(14-16)23-20(27)15-28-21-18-10-3-4-11-19(18)24-22(25-21)26-12-5-2-6-13-26/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIOVXKXDNGAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide](/img/structure/B2839064.png)
![5-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B2839067.png)
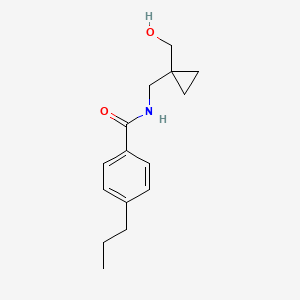


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2839073.png)

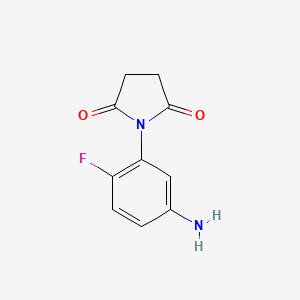

![2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide](/img/structure/B2839078.png)
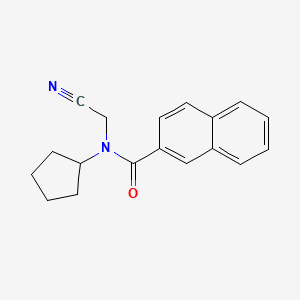
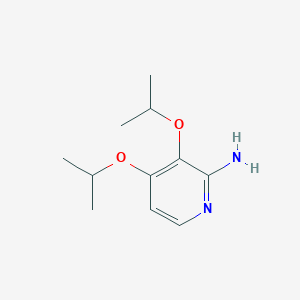
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,5-Diazabicyclo[4.3.0]non-5-ene Salt](/img/structure/B2839084.png)
